molecular formula C9H12BrNO2S B1588307 N-Ethyl 3-bromo-4-methylbenzenesulfonamide CAS No. 850429-65-1

N-Ethyl 3-bromo-4-methylbenzenesulfonamide

Cat. No. B1588307
M. Wt: 278.17 g/mol
InChI Key: XHGFQYXLKWCUJI-UHFFFAOYSA-N
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Description

“N-Ethyl 3-bromo-4-methylbenzenesulfonamide” is a chemical compound with the CAS Number: 850429-65-1 . It has a molecular weight of 278.17 . The IUPAC name for this compound is 3-bromo-N-ethyl-4-methylbenzenesulfonamide .


Molecular Structure Analysis

The molecular formula of “N-Ethyl 3-bromo-4-methylbenzenesulfonamide” is C9H12BrNO2S . The InChI Code is 1S/C9H12BrNO2S/c1-3-11-14(12,13)8-5-4-7(2)9(10)6-8/h4-6,11H,3H2,1-2H3 .

Scientific Research Applications

  • Anticancer Properties : Zhang et al. (2010) synthesized a novel compound related to N-Ethyl 3-bromo-4-methylbenzenesulfonamide, which showed potential anticancer properties. The compound was characterized by various methods including single-crystal X-ray diffraction (Zhang, Shi-jie, Hu, & Wei-Xiao, 2010).

  • HIV-1 Infection Prevention : Cheng De-ju (2015) discussed the increasing interest in methylbenzenesulfonamide due to its active groups like pyridine and bromine atom. The small molecular antagonists derived from it could be used in preventing human HIV-1 infection (Cheng De-ju, 2015).

  • Pharmaceutical Intermediates : Anbarasan, Neumann, and Beller (2011) used N-Cyano-N-phenyl-p-methylbenzenesulfonamide as an electrophilic cyanation reagent for the synthesis of benzonitriles from aryl bromides. This method is significant for creating pharmaceutical intermediates (Anbarasan, Neumann, & Beller, 2011).

  • Antimicrobial and Antiproliferative Agents : Abd El-Gilil (2019) synthesized a series of N-ethyl-N-methylbenzenesulfonamide derivatives and evaluated them as effective antimicrobial and antiproliferative agents (Abd El-Gilil, 2019).

  • Polymer Functionalization : Hori et al. (2011) synthesized Poly(N-tosyl-ethylene imine-alt-ethylene sulfide) using N,N-bis(2-mercaptoethyl)-4-methylbenzenesulfonamide. This was significant in functionalizing polymeric materials (Hori, Pei, Kumagai, & Sasanuma, 2011).

  • Chemical Synthesis and Drug Development : A 2018 study by Murthy et al. discussed the synthesis of a new compound involving 4-methylbenzenesulfonamide, which was characterized for structural and electronic properties, with implications for drug development (Murthy, Suneetha, Armaković, Armaković, Suchetan, Giri, & Rao, 2018).

  • Photodynamic Therapy in Cancer Treatment : Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine derivatives with benzenesulfonamide groups, exhibiting high singlet oxygen quantum yield. This has implications for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Safety And Hazards

“N-Ethyl 3-bromo-4-methylbenzenesulfonamide” may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-bromo-N-ethyl-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2S/c1-3-11-14(12,13)8-5-4-7(2)9(10)6-8/h4-6,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHGFQYXLKWCUJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC(=C(C=C1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428439
Record name N-ETHYL 3-BROMO-4-METHYLBENZENESULFONAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl 3-bromo-4-methylbenzenesulfonamide

CAS RN

850429-65-1
Record name N-ETHYL 3-BROMO-4-METHYLBENZENESULFONAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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